N-(2-hydroxyphenyl)-3-methylbutanamide
Overview
Description
N-(2-hydroxyphenyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and PET Studies
- Matrix Metalloproteinase (MMP) Inhibitor Applications : Derivatives like (R)-2-(N-((6-fluoropyridin-3-yl)methyl)-4-methoxyphenyl-sulphonamido)-N-hydroxy-3-methylbutanamide 1a have been identified as potent MMP inhibitors. These compounds are used in PET imaging studies for small animals, showing potential in diagnostic imaging and cancer research (Wagner et al., 2009).
Chemical Synthesis and Applications
- Cyclopropanecarboxamide Formation : Research into the chemical reactions of related compounds, like 4-hydroxy-2-methylbutanamide, has led to the discovery of new approaches to synthesize cyclopropanecarboxamides, which have applications in medicinal chemistry (Mekhael et al., 2011).
Anticonvulsant and Pain-Attenuating Properties
- Anticonvulsant Research : N'-benzyl 2-amino acetamides, closely related to N-(2-hydroxyphenyl)-3-methylbutanamide, have shown pronounced activities in anticonvulsant models. These studies contribute to the development of novel anticonvulsant medications (King et al., 2011).
Cancer Research and Treatment
- Breast Cancer Treatment : Studies on N-(2-hydroxyphenyl)-2-propylpentanamide (a derivative) encapsulated in polymeric micelles have shown promising anti-proliferative effects against breast cancer cells. This research opens pathways for novel drug delivery systems in cancer therapy (Marcos et al., 2018).
- Chemoprevention in Breast Cancer : N-(4-hydroxyphenyl)retinamide, a related compound, has been studied for its effectiveness in preventing breast cancer, highlighting its potential as a chemopreventive agent (Moon et al., 1979).
Synthesis Techniques and Applications
- Ion-Exclusion and Ion-Exchange Techniques : These techniques have been used to synthesize derivatives like 2,3-dihydroxy-2-methylbutanamide, which have implications in various fields including pharmaceuticals (Powell et al., 1972).
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-3-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-11(14)12-9-5-3-4-6-10(9)13/h3-6,8,13H,7H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYHTECSBSZZSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.